5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one
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Overview
Description
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a quinoline moiety fused with a dihydroquinoline ring, and a fluorine atom attached to the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a quinoline derivative, followed by the introduction of the fluorine atom through electrophilic fluorination. The final step often involves cyclization to form the dihydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3,4-dihydro-2H-quinolin-2-one: Similar structure but lacks the additional methyl groups.
3,4-Dihydro-2H-pyran: Contains a similar dihydro ring but with different heteroatoms.
Flumioxazin: A herbicide with a similar fluorinated quinoline structure.
Uniqueness
5-Fluoro-3,4,4-trimethyl-3,4-dihydro-2H-[1,3’-biquinolin]-2-one is unique due to its specific arrangement of the quinoline and dihydroquinoline rings, along with the presence of the fluorine atom
Properties
CAS No. |
918645-93-9 |
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Molecular Formula |
C21H19FN2O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-fluoro-3,4,4-trimethyl-1-quinolin-3-yl-3H-quinolin-2-one |
InChI |
InChI=1S/C21H19FN2O/c1-13-20(25)24(15-11-14-7-4-5-9-17(14)23-12-15)18-10-6-8-16(22)19(18)21(13,2)3/h4-13H,1-3H3 |
InChI Key |
WWQWPLDEULNUJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)N(C2=C(C1(C)C)C(=CC=C2)F)C3=CC4=CC=CC=C4N=C3 |
Origin of Product |
United States |
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